(E)-4-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(E)-4-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a bromine atom at the 4-position of the benzamide ring and a chlorine atom at the 4-position of the benzo[d]thiazole ring. The compound’s structure also includes a methyl group at the 3-position of the benzo[d]thiazole ring and an imine linkage between the benzamide and benzo[d]thiazole moieties.
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibitphosphodiesterase enzymes (PDEs) . PDEs play a crucial role in cellular signaling by breaking down cyclic nucleotides like cAMP and cGMP, which are involved in a variety of physiological processes.
Mode of Action
Compounds with similar structures have been reported to inhibit their targets throughcompetitive inhibition . This means that the compound binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity.
Pharmacokinetics
For instance, if a compound is soluble in ethanol, it may be well-absorbed in the gastrointestinal tract and distributed throughout the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzo[d]thiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Substituents: The chlorine and methyl groups are introduced through electrophilic aromatic substitution reactions using appropriate reagents such as chlorinating agents and methylating agents.
Formation of the Benzamide Moiety: The benzamide moiety is synthesized by the reaction of 4-bromobenzoic acid with ammonia or an amine under dehydrating conditions.
Coupling Reaction: The final step involves the coupling of the benzothiazole core with the benzamide moiety through an imine formation reaction, typically using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-4-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the imine linkage to an amine.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions using nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzothiazole derivatives
Scientific Research Applications
(E)-4-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-bromo-N-(4-chlorobenzylidene)benzamide
- (E)-4-bromo-N-(4-methylbenzylidene)benzamide
- (E)-4-bromo-N-(4-chloro-3-methylphenyl)benzamide
Uniqueness
(E)-4-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to the presence of both bromine and chlorine substituents, as well as the benzo[d]thiazole core. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-bromo-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2OS/c1-19-13-11(17)3-2-4-12(13)21-15(19)18-14(20)9-5-7-10(16)8-6-9/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGUBZLBYJLMFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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